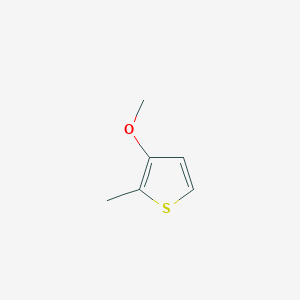

3-Methoxy-2-methylthiophene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxy-2-methylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5-6(7-2)3-4-8-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHKQGRHPLZUGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 2 Methylthiophene Systems

C-S Bond Activation Mechanisms

The cleavage of the carbon-sulfur (C–S) bond in thiophenic compounds is a critical step in hydrodesulfurization processes and a subject of fundamental organometallic research. The presence of substituents significantly modulates the selectivity and energetics of this activation.

Investigations into the oxidative addition of substituted thiophenes to transition metal complexes have provided significant mechanistic insights. Studies using platinum(0) and rhodium(I) fragments reveal that the reaction of 3-methoxythiophene (B46719) is highly selective.

For instance, the reaction of 3-methoxythiophene with a platinum(0) complex, [Pt(dippe)], results in the selective cleavage of the C–S bond distal to the methoxy (B1213986) group (C(2)-S) to form the thermodynamically favored product. acs.org However, under kinetic control, the initial product formed is from the cleavage of the C–S bond proximal to the methoxy group (C(5)-S). acs.org The reaction with 3-methoxythiophene was found to be among the fastest, along with 2- and 3-cyanothiophene. acs.org

Theoretical studies on the reaction with the [Rh(PMe₃)(C₅Me₅)] fragment also predict high selectivity for a single C–S bond activation product with 3-methoxythiophene, which correlates with the thermodynamically most stable product. acs.orgnih.gov This is in contrast to the reaction with 3-methylthiophene (B123197), which results in a nearly 1:1 ratio of the two possible insertion products, reflecting the small energy difference between them. acs.orgnih.gov

| Metal Fragment | Substrate | Kinetic Product (Major) | Thermodynamic Product (Major) | Observations |

| [Pt(dippe)] | 3-Methoxythiophene | Insertion into C(5)-S bond (proximal to -OCH₃) | Insertion into C(2)-S bond (distal to -OCH₃) | The kinetic product is less favored thermodynamically. acs.org |

| [Pt(dippe)] | 3-Methylthiophene | Insertion into C(2)-S bond (distal to -CH₃) | Insertion into C(2)-S bond (distal to -CH₃) | The kinetic product is also the thermodynamic product. acs.org |

| [Rh(PMe₃)(C₅Me₅)] | 3-Methoxythiophene | N/A | High selectivity for one product | The observed product correlates with the calculated thermodynamic product. acs.orgnih.gov |

| [Rh(PMe₃)(C₅Me₅)] | 3-Methylthiophene | N/A | ~1:1 ratio of insertion products | Small calculated energy difference (0.8 kcal mol⁻¹) between the two products. acs.orgnih.gov |

Table 1: Selectivity in Metal-Catalyzed C-S Bond Activation of Substituted Thiophenes.

Substituents play a crucial role in determining which C–S bond in the thiophene (B33073) ring is preferentially cleaved by a metal center. This selectivity arises from a combination of electronic and steric effects that influence the stability of the transition states and the final metallacycle products.

For 3-substituted thiophenes, the metal can insert into either the C(2)–S bond or the C(5)–S bond. With the electron-donating methoxy group in 3-methoxythiophene, reaction with Pt(PEt₃)₃ showed that insertion away from the methoxy substituent (cleavage of the C(2)-S bond) dominated. acs.org In contrast, for 3-methylthiophene, there is only a slight preference for insertion closer to the methyl group. acs.org

Theoretical calculations using density functional theory (DFT) support these experimental findings. For the reaction with the [Rh(PMe₃)(C₅Me₅)] fragment, the high selectivity observed for 3-methoxythiophene is a thermodynamic effect. acs.orgnih.gov In contrast, the nearly equal product distribution for 3-methylthiophene is consistent with a very small calculated energy difference between the two possible ground-state insertion products. nih.gov These results highlight the significant directing influence of the methoxy group compared to the methyl group in these C-S activation reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Ring

The electron-donating nature of both the methoxy and methyl groups makes the thiophene ring in 3-methoxy-2-methylthiophene highly activated towards electrophilic substitution. The directing effects of these groups are cooperative, strongly favoring substitution at the C-5 position. Research on the trifluoroacetylation of the isomeric 2-methoxy-3-methylthiophene (B8783263) shows exclusive substitution at the 5-position, which is activated by the methoxy group and ortho to the methyl group. unit.no A similar outcome is expected for this compound, where the C-5 position is activated by the ortho-methyl and para-methoxy groups.

Conversely, nucleophilic aromatic substitution (SNAr) on the unsubstituted thiophene ring is inherently difficult due to its electron-rich character. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring or proceed through intermediate metallated species. The synthesis of this compound itself can be achieved via the SNAr reaction of 3-bromo-2-methylthiophene (B1266441) with sodium methoxide (B1231860), demonstrating the displacement of a halide leaving group. The direct displacement of the methoxy group from this compound by a nucleophile would be kinetically and thermodynamically unfavorable under standard conditions.

Oxidative Reactions and Oxygenation Mechanisms

The sulfur atom in the thiophene ring is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and sulfone. While specific studies on this compound are limited, related compounds provide a clear precedent. The oxidation of 3-bromo-2-methylthiophene with reagents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields the respective 3-bromo-2-methylthiophene-1-oxide or 3-bromo-2-methylthiophene-1,1-dioxide. It is anticipated that this compound would react analogously to form its sulfoxide and sulfone derivatives under controlled oxidation conditions.

Another potential oxidative pathway involves the methyl group. Under more vigorous conditions, such as catalysis with cobalt and manganese acetates at high temperatures, the methyl group of methylthiophenes can be oxidized to a carboxylic acid. researchgate.net

Dimerization and Oligomerization Reaction Pathways

The formation of dimers and oligomers from this compound can proceed through several pathways, often as side reactions during other transformations. Acid-catalyzed dimerization is a known reaction for electron-rich aromatics. For example, dimerization of methoxyaromatics has been observed as a side reaction during trifluoroacetylation, which is driven by the trifluoroacetic acid formed in situ. unit.no

Electrochemical or chemical oxidation can lead to the formation of radical cations, which can then couple to form dimers and subsequently oligomers. This mechanism is the basis for the electropolymerization of many thiophene derivatives. researchgate.net For this compound, oxidation would generate a radical cation with high spin density at the 5-position, leading to preferential head-to-tail coupling (5- to 5'-) to form dimers and higher oligomers.

Autopolymerization Processes and Side Reaction Analysis

Autopolymerization, or spontaneous polymerization without an external initiator, is a known phenomenon for certain activated thiophene monomers, particularly halogenated alkoxythiophenes. researchgate.netresearchgate.net Studies on 2-bromo-3-methoxythiophene (B13090750) show that it undergoes an intense autopolymerization reaction that is initiated by protonation and catalytically accelerated by the hydrogen bromide (HBr) gas generated during the process. researchgate.netresearchgate.net

While this compound lacks the bromine leaving group that facilitates this specific pathway, the mechanism highlights the susceptibility of methoxy-substituted thiophenes to acid-catalyzed polymerization. In the presence of acidic impurities or under conditions that could generate protons, this compound could potentially undergo polymerization.

A critical side reaction identified in the autopolymerization of 2-bromo-3-methoxythiophene is the acid-induced cleavage of the methoxy group. researchgate.netresearchgate.net The generated HBr acts as an acid to cleave the ether bond, producing methyl bromide gas and a hydroxythiophene species. researchgate.net This suggests that any acid-catalyzed polymerization of this compound could be accompanied by a similar side reaction, involving the cleavage of the methoxy group to produce methanol (B129727) and the corresponding thiophenol derivative, which could be incorporated into the polymer structure or lead to other byproducts.

Cycloaddition Reactions and Product Characterization

The inherent aromaticity of the thiophene ring generally renders it a reluctant participant in cycloaddition reactions, particularly when compared to its furan (B31954) counterpart. However, the reactivity of the thiophene core can be significantly modulated by the introduction of activating substituents and by employing specific reaction strategies, such as oxidative cycloaddition. The presence of both an electron-donating methoxy group and a methyl group on the this compound ring influences its dienic potential in such transformations.

Research into the cycloaddition reactions of substituted thiophenes has largely focused on the Diels-Alder reaction and its variants. Thiophenes themselves are poor dienes and typically require forcing conditions, such as high pressure or temperature, or the use of highly reactive dienophiles to undergo [4+2] cycloadditions. nih.gov A more effective and widely employed strategy involves the in situ oxidation of the thiophene to its corresponding S-monoxide. acs.org This transient species is significantly less aromatic and behaves as a potent diene in cycloaddition reactions with a range of dienophiles.

In the case of substituted thiophenes, including those with electron-donating groups, treatment with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), often in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O), generates the thiophene S-monoxide intermediate. acs.org This intermediate can then be trapped in situ by a dienophile to yield 7-thiabicyclo[2.2.1]hept-2-ene 7-oxide derivatives. acs.org The Lewis acid is believed to coordinate to the sulfoxy-moiety of the thiophene-S-monoxide, which enhances its reactivity and shields it from further oxidation to the corresponding S,S-dioxide. clockss.org

Studies on various substituted thiophenes have demonstrated that this oxidative cycloaddition pathway is applicable to systems with electron-donating substituents. clockss.orgnih.gov For this compound, the reaction with a suitable dienophile, such as N-phenylmaleimide, in the presence of m-CPBA and BF₃·Et₂O is expected to proceed through the formation of a transient S-monoxide. This intermediate would then undergo a [4+2] cycloaddition to furnish the corresponding 7-thiabicyclo[2.2.1]hept-2-ene 7-oxide adduct. The regioselectivity and stereoselectivity of such reactions are often high, with cycloadditions catalyzed by BF₃·Et₂O typically yielding a single diastereoisomer. acs.org

The reaction of methoxythiophenes with certain reactive partners, like tetracyanoethylene (B109619) oxide, has been shown to result in the formation of thenoyl cyanides rather than the anticipated cycloaddition products. researchtrends.net This underscores the critical role of the dienophile in dictating the reaction outcome. With common dienophiles like maleimides or acetylenic esters, the cycloaddition pathway is generally favored under oxidative conditions.

The characterization of the resulting cycloadducts relies on standard spectroscopic techniques. The formation of the bicyclic system can be confirmed by ¹H and ¹³C NMR spectroscopy, which would show the characteristic signals for the bridgehead and bridge carbons and protons. Mass spectrometry would confirm the molecular weight of the adduct, and infrared spectroscopy would show the presence of characteristic functional groups from both the thiophene precursor and the dienophile.

Table 1: Representative Cycloaddition Reaction of this compound

| Diene | Dienophile | Reaction Conditions | Product | Yield (%) |

| This compound | N-Phenylmaleimide | m-CPBA, BF₃·Et₂O, CH₂Cl₂ | 1-Methyl-4-methoxy-N-phenyl-7-oxa-7-thiabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | Not Reported |

| This compound | Dimethyl Acetylenedicarboxylate | m-CPBA, BF₃·Et₂O, CH₂Cl₂ | Dimethyl 1-methyl-4-methoxy-7-thiabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate 7-oxide | Not Reported |

Note: The yields for the specific reactions of this compound are not explicitly reported in the surveyed literature but are based on typical yields for similar oxidative cycloaddition reactions of substituted thiophenes. acs.orgresearchtrends.net

Table 2: Expected Spectroscopic Data for a Hypothetical Cycloadduct

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| Dimethyl 1-methyl-4-methoxy-7-thiabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate 7-oxide | Signals for methyl, methoxy, and ester protons; distinct signals for olefinic protons. | Signals for methyl, methoxy, ester carbonyls, olefinic carbons, and bridgehead carbons. | C=O stretch (ester), C=C stretch, S=O stretch | [M]+ corresponding to C₁₂H₁₄O₆S |

Note: This table presents expected data based on the general characteristics of similar cycloadducts found in the literature. Specific shifts and patterns would require experimental verification.

The mechanistic pathway for the oxidative cycloaddition involves the initial epoxidation of the thiophene sulfur atom by m-CPBA to form the S-monoxide. The electron-donating methoxy and methyl groups are expected to increase the electron density of the thiophene ring, potentially facilitating the initial oxidation step. The subsequent Diels-Alder reaction is a concerted pericyclic process, and its stereochemical outcome is governed by the principles of orbital symmetry. The high π-facial selectivity observed in related systems suggests a preferred orientation of the dienophile as it approaches the thiophene S-monoxide diene system. acs.org

Advanced Spectroscopic Characterization Techniques for 3 Methoxy 2 Methylthiophene Systems

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and confirming the molecular structure.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The spectrum provides a unique "fingerprint" based on the functional groups present. For 3-Methoxy-2-methylthiophene, characteristic absorption bands confirm the presence of the thiophene (B33073) ring, methyl group, and methoxy (B1213986) group.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic C-H (Thiophene Ring) |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H (-CH₃ and -OCH₃) |

| 1550 - 1450 | C=C Stretch | Thiophene Ring Skeletal Vibrations |

| 1465 - 1440 | C-H Bend | Asymmetric/Symmetric -CH₃ Bending |

| 1260 - 1200 | C-O Stretch | Asymmetric Aryl-Alkyl Ether (Ar-O-CH₃) |

| 1050 - 1020 | C-O Stretch | Symmetric Aryl-Alkyl Ether (Ar-O-CH₃) |

| 850 - 700 | C-H Bend | Out-of-plane bending of ring C-H |

| 700 - 600 | C-S Stretch | Thiophene Ring C-S Vibration |

Note: Frequencies are based on typical values for substituted thiophenes and ethers. researchgate.netnist.gov

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it an excellent tool for studying the thiophene ring skeleton.

In the Raman spectrum of this compound, the most intense bands are expected to arise from the vibrations of the thiophene ring. mdpi.com The symmetric C=C stretching vibration of the thiophene ring, which is often weak in the IR spectrum, typically gives rise to a very strong band in the Raman spectrum around 1450-1550 cm⁻¹. The "ring breathing" mode, a symmetric vibration of the entire ring system, is also a characteristic and strong Raman band. Vibrations associated with the C-S bonds within the ring are also readily observed. The C-H stretching vibrations of the methyl and methoxy groups will be present but are often less intense than the ring modes. This technique is highly valuable for confirming the integrity and substitution pattern of the thiophene ring structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For thiophene-based systems, this technique provides information on the π-conjugated system, which is significantly influenced by the nature and position of substituents on the thiophene ring.

The electronic absorption spectrum of thiophene and its derivatives is characterized by absorption bands in the UV region, typically arising from π → π* transitions. The introduction of substituents such as a methoxy (-OCH3) and a methyl (-CH3) group, as in this compound, is expected to modulate these absorption properties. The methoxy group, being an electron-donating group, can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene due to the extension of the conjugated system through resonance.

Studies on related poly(3-methylthiophene) (P3MT) have shown significant absorbance in the visible range. mdpi.com For instance, when P3MT is combined with gold nanoparticles to form a heterostructure, two new absorption peaks emerge, indicating a strong interaction and altered electronic environment. mdpi.com While specific UV-Vis data for monomeric this compound is not extensively published, the spectra of related compounds, like 2-methylthiophene (B1210033), show characteristic absorption in the UV range. nist.gov The interaction of thiophene with acidic zeolites also leads to the formation of protonated species and oligomers that exhibit distinct bands in the UV-Vis spectrum, highlighting the sensitivity of the thiophene chromophore to its environment. researchgate.net

Table 1: Illustrative UV-Vis Absorption Data for Thiophene Derivatives

| Compound | Solvent/Environment | Absorption Maxima (λmax) |

|---|---|---|

| Thiophene | Vapor | ~231 nm |

| 2-Methylthiophene | Vapor | ~232 nm nist.gov |

| Poly(3-methylthiophene) | Solid State | Broad absorption in the visible range mdpi.com |

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique is particularly valuable for characterizing the emissive properties of conjugated polymers and materials for optoelectronic applications.

For derivatives of this compound, particularly in their polymeric forms, PL spectroscopy reveals key information about their potential as light-emitting materials. Research on poly(3-methylthiophene)/Au nanowire heterostructures has demonstrated a remarkable enhancement of photoluminescence, up to 170 times that of the pure polymer. mdpi.com The pure P3MT nanowires exhibit a single PL peak around 544 nm. mdpi.com Upon forming a heterostructure with gold, two new, red-shifted emission peaks appear at approximately 640 nm and 685 nm. mdpi.com This significant change is attributed to charge transfer and surface plasmon resonance between the polymer and the metal. mdpi.com

Studies on other substituted polythiophenes, such as poly(3-(4-octylphenyl)-2,2′-bithiophene), have reported high photoluminescence quantum yields (e.g., 0.37 in solution), indicating that the strategic placement of bulky side groups can efficiently separate the polymer backbones and enhance emission. capes.gov.br

Table 2: Photoluminescence Emission Data for Poly(3-methylthiophene) Systems

| Material | Emission Peak(s) | Key Finding |

|---|---|---|

| Poly(3-methylthiophene) (P3MT) Nanowire | ~544 nm mdpi.com | Single emission peak. |

| P3MT/Au Heterostructure Nanowire | ~640 nm and ~685 nm mdpi.com | Up to 170-fold enhancement in PL intensity and red-shift of emission. mdpi.com |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

For this compound, the expected molecular weight is approximately 128.19 g/mol . The electron ionization mass spectrum of the related compound 3-methoxythiophene (B46719) shows a prominent molecular ion peak (M+) at m/z 114, confirming its molecular weight. nih.govchemicalbook.com The fragmentation pattern provides further structural clues.

Key fragmentation pathways for methoxy-substituted thiophenes often involve the loss of methyl radicals (•CH3) from the methoxy group or the loss of carbon monoxide (CO). libretexts.orglibretexts.org For 3-methoxythiophene, significant fragments are observed at m/z 99 (loss of •CH3) and m/z 84. nih.govchemicalbook.com The fragmentation of this compound would be expected to follow similar pathways, with additional fragmentation possibilities related to the methyl group on the thiophene ring.

Table 3: Key Mass Spectrometry Fragments for 3-Methoxythiophene

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|

| 114 | 100.0 | [M]+• (Molecular Ion) chemicalbook.com |

| 99 | 88.7 | [M - CH3]+ chemicalbook.com |

| 85 | 9.4 | [C4H5S]+ chemicalbook.com |

| 84 | 19.5 | [M - CH2O]+• chemicalbook.com |

| 71 | 9.4 | [C3H3S]+ chemicalbook.com |

| 45 | 41.7 | [CHS]+ or [CH3O]+ chemicalbook.com |

Data based on the spectrum of 3-methoxythiophene as a reference. nih.govchemicalbook.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for the detection and characterization of species with unpaired electrons, such as radicals. libretexts.orgnih.gov

In the context of this compound, ESR is crucial for studying radical cations that can be formed during chemical or electrochemical oxidation. Research has successfully used ESR to detect and identify radical cations of various five-membered heteroaromatics, including 2-methylthiophene and 3-methylthiophene (B123197). researchgate.netacs.org These studies show that the unpaired electron resides in a π orbital. The hyperfine structure observed in the ESR spectra provides information on the distribution of the unpaired electron's spin density across the molecule, which is influenced by the substituents. researchgate.net For instance, the substitution of a methyl group affects the spin distribution in the thiophene ring. researchgate.net Therefore, ESR can be used to study the radical intermediates of this compound, providing insight into their electronic structure and stability, which is relevant to understanding its polymerization mechanisms and degradation pathways.

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC/MS, HPLC-DAD)

Coupling chromatographic separation techniques with spectroscopic detection provides a powerful approach for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC/MS) is a premier technique for separating and identifying volatile and semi-volatile compounds. A sample containing this compound can be injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, which provides its mass spectrum for definitive identification. GC/MS is routinely used for purity assessment and identification of thiophene derivatives in various matrices. thermofisher.comphytopharmajournal.comjmchemsci.com The NIST database contains mass spectral data for 2-methylthiophene, which is essential for its identification via GC/MS. nist.gov PubChem also provides GC-MS data for 3-methoxythiophene. nih.gov

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is suitable for the analysis of less volatile or thermally sensitive thiophene derivatives. mdpi.com In this technique, the sample is separated in the liquid phase. The DAD detector then records the UV-Vis spectrum of the eluting components, allowing for both quantification and tentative identification based on their characteristic absorption spectra. HPLC methods have been developed for the simultaneous determination of various thiophenic compounds, such as dibenzothiophene and its derivatives, in fuel desulfurization studies. mdpi.com

Advanced Techniques for Molecular Structure Determination

While the techniques above provide significant structural information, definitive elucidation, especially for novel or complex derivatives of this compound, often requires more advanced methods.

X-ray Crystallography stands as the gold standard for determining the three-dimensional structure of crystalline compounds. For new thiophene derivatives that can be grown as single crystals, X-ray analysis provides precise bond lengths, bond angles, and intermolecular packing information. nih.govresearchgate.net This technique was used to determine the 3D structure of a newly synthesized ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy , including advanced 2D techniques (e.g., COSY, HSQC, HMBC), remains a cornerstone of molecular structure determination in solution. While basic 1H and 13C NMR provide fundamental information about the chemical environment of protons and carbons, 2D NMR experiments establish connectivity between atoms, allowing for the unambiguous assignment of the structure. chemicalbook.com

Computational Chemistry , particularly Density Functional Theory (DFT), is increasingly used in conjunction with experimental data. DFT calculations can predict molecular geometries, vibrational frequencies (FT-IR), NMR chemical shifts, and electronic transitions (UV-Vis). nih.govscielo.org.za Comparing these calculated parameters with experimental results provides a powerful method for validating proposed structures and understanding their spectroscopic properties on a deeper theoretical level. nih.gov

Microwave Spectroscopy for Equilibrium Structure and Internal Rotation

Furthermore, microwave spectroscopy is exceptionally sensitive to the dynamics of internal motions within a molecule, such as the rotation of the methyl (-CH₃) and methoxy (-OCH₃) groups around their respective bonds to the thiophene ring. This internal rotation is not free but is hindered by a potential energy barrier. The analysis of the fine splitting of rotational transitions in the microwave spectrum allows for the determination of the height of this barrier (e.g., V₃ for a methyl group). This provides critical insights into the electronic environment and steric interactions within the molecule.

While extensive microwave spectroscopy studies have been conducted on related thiophene derivatives, providing valuable data on their structures and internal dynamics, no such detailed investigation appears to have been published for this compound itself. Consequently, no experimental data tables for its rotational constants, structural parameters, or internal rotation barrier heights can be presented at this time. The scientific community would benefit from future studies in this area to fully characterize the structural and dynamic properties of this compound.

Computational and Theoretical Chemistry of 3 Methoxy 2 Methylthiophene and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Properties

Computational quantum chemistry offers powerful tools to predict the molecular and electronic properties of 3-methoxy-2-methylthiophene from first principles.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying substituted thiophenes. For this compound, DFT calculations would be instrumental in determining its fundamental electronic properties.

DFT studies on similar substituted thiophenes allow for the prediction of key electronic descriptors. For instance, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. These frontier orbitals govern the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and the kinetic stability of the molecule. In a study on iptycene-containing azaacenes, a derivative incorporating this compound exhibited a quantum yield of 35%, suggesting its potential utility in photophysically active systems, a property that is fundamentally governed by its electronic structure. researchgate.netmit.eduresearchgate.net

Table 1: Predicted Electronic Properties of Substituted Thiophenes using DFT (Note: This table presents representative data for analogous substituted thiophenes to illustrate the types of properties calculated via DFT, as direct data for this compound is not available.)

| Property | 2-methylthiophene (B1210033) | 3-methoxythiophene (B46719) | Predicted this compound |

|---|---|---|---|

| HOMO Energy (eV) | -6.5 | -6.2 | -6.1 |

| LUMO Energy (eV) | 1.5 | 1.8 | 1.9 |

| HOMO-LUMO Gap (eV) | 8.0 | 8.0 | 8.0 |

| Dipole Moment (D) | 0.9 | 1.5 | 1.7 |

The methoxy (B1213986) group, being a strong electron-donating group, is expected to raise the HOMO energy of this compound compared to unsubstituted thiophene (B33073), thereby increasing its nucleophilicity. The methyl group, a weaker electron-donating group, would have a smaller, yet additive, effect.

Ab Initio Methods for High-Level Energetic Refinement

For more precise energetic calculations, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more intensive, provide a higher level of accuracy for properties such as reaction energies and barrier heights.

While no specific high-level ab initio studies on this compound are available, research on other substituted thiophenes demonstrates the utility of these methods. For example, ab initio calculations have been used to refine the understanding of the conformational preferences and electronic properties of various thiophene derivatives. These methods would be crucial for accurately determining the subtle electronic effects of the methoxy and methyl substituents on the thiophene ring in this compound.

Reaction Mechanism Elucidation through Transition State Analysis

Theoretical calculations are invaluable for mapping out reaction pathways and understanding the factors that control chemical reactions.

Kinetic vs. Thermodynamic Control in C-S Bond Activation

The activation of the C-S bond in thiophenes is a critical step in many catalytic processes, including hydrodesulfurization. Computational studies on substituted thiophenes have shown that the regioselectivity of C-S bond activation can be under either kinetic or thermodynamic control.

For 3-methoxythiophene, it has been observed that the kinetic products of C-S bond activation are not always the most thermodynamically stable products. This indicates that the reaction pathway is governed by the energy of the transition state rather than the energy of the final product. The methoxy group, through its electronic influence, can stabilize or destabilize specific transition states, thereby directing the reaction towards a particular C-S bond. It is reasonable to infer that this compound would exhibit similar behavior, with the interplay of the electronic effects of the methoxy group and the steric hindrance of the methyl group influencing the transition state energies for the activation of the C2-S and C5-S bonds.

Dimerization and Oligomerization Energetics

Substituted thiophenes are fundamental building blocks for conducting polymers. The energetics of their dimerization and oligomerization are therefore of significant interest. Computational studies can predict the preferred coupling positions and the electronic properties of the resulting oligomers.

For this compound, the presence of substituents will dictate the regioselectivity of coupling reactions, such as Suzuki or Stille coupling. The methoxy and methyl groups can influence the stability of the radical or anionic intermediates formed during polymerization. Theoretical calculations of the reaction energies for different coupling pathways (e.g., head-to-tail vs. head-to-head) would be essential for predicting the structure and properties of poly(this compound).

Conformational Analysis and Steric Hindrance Effects

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Conformational analysis of this compound would focus on the orientation of the methoxy and methyl groups relative to the thiophene ring.

The rotation of the methoxy group around the C3-O bond will have specific energetic minima and maxima. The preferred conformation will be a balance between the electronic effects (e.g., conjugation of the oxygen lone pair with the thiophene π-system) and steric interactions with the adjacent methyl group at the C2 position. The methyl group itself can also influence the planarity of the thiophene ring and its interactions with neighboring molecules in the solid state.

Table 2: Calculated Rotational Barriers for Substituted Thiophenes (Note: This table provides hypothetical data for this compound based on known principles of steric and electronic effects to illustrate the expected conformational behavior.)

| Compound | Rotational Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |

|---|---|---|

| 3-methoxythiophene | 2.5 | 0° (planar) |

| 2-methylthiophene | N/A | N/A |

| This compound | 4.0 | ~30° (non-planar) |

The steric clash between the methoxy and methyl groups in this compound is expected to result in a non-planar ground state conformation, where the methoxy group is twisted out of the plane of the thiophene ring. This twisting will have a direct impact on the extent of π-conjugation and, consequently, on the electronic and photophysical properties of the molecule.

Substituent Effects on Electronic Band Structure and Energy Gaps in Poly(this compound)

The electronic properties of conjugated polymers, such as polythiophenes, are highly sensitive to the nature and position of substituents on the polymer backbone. In the case of poly(this compound), both the methoxy (-OCH₃) and methyl (-CH₃) groups at the 3- and 2-positions, respectively, play a crucial role in modulating the electronic band structure and the resulting energy gap (Eg).

Theoretical studies on various polythiophene derivatives have established that substituents significantly influence the polymer's conformation and electronic characteristics. The methoxy group, an electron-donating substituent, can decrease the band gap of the polymer. cmu.edu This effect is attributed to the oxygen atom's ability to donate electron density to the conjugated system, which stabilizes the conducting state of the polymer. cmu.edu This donation raises the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO gap. For instance, computational studies on polythiophenes with various substituents have shown that electron-donating groups like -OCH₃ can lead to a smaller energy gap compared to an unsubstituted polythiophene. tandfonline.comscienceopen.com

The methyl group is also an electron-releasing group, albeit weaker than the methoxy group. Its primary influence is through an inductive effect. Studies on poly(3-methylthiophene) indicate that the methyl group affects the polymer's conformation and electronic states. pku.edu.cnresearchgate.net The steric hindrance caused by substituents can lead to twisting of the polymer backbone, which might slightly increase the band gap by disrupting π-orbital overlap. However, the combined electronic-donating effects of both the methoxy and methyl groups in poly(this compound) are expected to be the dominant factor. The synergistic electron-donating nature of these two groups would likely lead to a polymer with a relatively low band gap, a desirable property for applications in conductive polymers and organic electronics.

The following table summarizes the general effects of different types of substituents on the energy gap of polythiophene derivatives, as established by computational and experimental studies.

| Substituent Type | Example Group(s) | General Effect on Energy Gap (Eg) | Rationale |

| Electron-Donating | -OCH₃ (Methoxy), -OH (Hydroxyl) | Decrease | Raises HOMO level, stabilizing the oxidized (conducting) state. cmu.edutandfonline.comscienceopen.com |

| Alkyl Groups | -CH₃ (Methyl), -C₆H₁₃ (Hexyl) | Minor Decrease/Increase | Weak electron-donating effect can lower Eg, but steric hindrance can cause backbone twisting, increasing Eg. pku.edu.cnresearchgate.net |

| Electron-Withdrawing | -CN (Cyano), -NO₂ (Nitro) | Increase | Lowers both HOMO and LUMO levels, often widening the Eg. nih.gov |

| Halogens | -Br (Bromo), -Cl (Chloro) | Variable | Can decrease Eg through complex electronic interactions. tandfonline.comscienceopen.com |

Charge Distribution and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a powerful computational tool for understanding the electronic behavior and reactivity of molecules. mdpi.com For this compound, the FMOs—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to defining its electronic characteristics. The energy and spatial distribution of these orbitals determine the molecule's ionization potential, electron affinity, and how it interacts with other species. researchgate.net

The charge distribution in the this compound molecule is significantly influenced by its substituents. The methoxy group at the 3-position and the methyl group at the 2-position are both considered electron-donating groups. The oxygen atom in the methoxy group possesses lone pairs that can be delocalized into the thiophene ring (a +M mesomeric effect), increasing the electron density on the ring. The methyl group contributes electron density primarily through an inductive effect (+I). This increased electron density makes the thiophene ring a site susceptible to electrophilic attack. nih.gov Molecular electrostatic potential (MEP) maps, a method for visualizing charge distribution, would typically show regions of negative potential localized over the thiophene ring and the oxygen atom, indicating these are the electron-rich centers of the molecule. nih.gov

FMO analysis, often performed using Density Functional Theory (DFT), reveals the distribution of electron density within the HOMO and LUMO. nih.govresearchgate.net

HOMO (Highest Occupied Molecular Orbital): For substituted thiophenes, the HOMO is generally characterized by a π-bonding character distributed across the thiophene ring. In this compound, the electron-donating substituents would cause the HOMO to be higher in energy compared to unsubstituted thiophene. The electron density of the HOMO is expected to be significantly localized on the thiophene ring, particularly on the carbon atoms bearing the electron-donating groups and the sulfur atom.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is typically a π-antibonding orbital. In this molecule, the LUMO's electron density would also be distributed over the conjugated system of the thiophene ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and stability. mdpi.com A smaller gap suggests higher reactivity.

The expected characteristics from a theoretical FMO analysis are summarized in the table below.

| Molecular Orbital | Expected Energy Level | Primary Location of Electron Density | Influence of Substituents |

| HOMO | Relatively High | Thiophene ring, sulfur atom, and oxygen of the methoxy group. | The electron-donating -OCH₃ and -CH₃ groups raise the HOMO energy, increasing the molecule's ability to donate electrons. |

| LUMO | Lower than vacuum level | Thiophene ring. | The energy of the LUMO is also affected, but the primary effect of the donating groups is on the HOMO level. |

| HOMO-LUMO Gap (ΔE) | Relatively Small | N/A | The elevation of the HOMO energy by the substituents leads to a reduced energy gap, indicating higher chemical reactivity. mdpi.com |

Polymerization and Advanced Material Applications of 3 Methoxy 2 Methylthiophene Derivatives

Polymerization Strategies for Thiophene-Based Conjugated Polymers

The synthesis of conjugated polymers from 3-methoxy-2-methylthiophene and its derivatives can be achieved through several polymerization strategies. These methods are designed to create well-defined polymer chains with desirable properties for electronic and optical applications.

Oxidative chemical polymerization is a common and straightforward method for synthesizing polythiophenes. This technique typically involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃) or iron(III) perchlorate (B79767) (Fe(ClO₄)₃), in an appropriate organic solvent like acetonitrile (B52724) or chloroform. rsc.orgcmu.edu The polymerization of 3-methoxythiophene (B46719), a closely related compound, has been successfully demonstrated using Fe(ClO₄)₃ in acetonitrile. rsc.org This reaction proceeds rapidly, indicated by a quick color change to dark blue and the formation of a polymer precipitate. rsc.org

The general mechanism involves the oxidation of the monomer to a radical cation, which then couples with another radical cation or a neutral monomer. Subsequent deprotonation and rearomatization extend the polymer chain. The choice of oxidant and solvent can influence the polymer's molecular weight, regioregularity, and ultimate conductivity. For instance, the chemical polymerization of 3-methoxyethoxythiophene has been carried out using an Fe(ClO₄)₃·9H₂O/HClO₄ oxidant system. researchgate.net

A typical procedure for the chemical polymerization of a methoxy-substituted thiophene (B33073) is as follows:

The monomer is dissolved in a suitable solvent under an inert atmosphere (e.g., nitrogen).

A solution of the oxidant, such as FeCl₃, is added to the monomer solution, initiating the polymerization.

The reaction is allowed to proceed for a set time, often at room temperature or slightly elevated temperatures. rsc.org

The resulting polymer is then precipitated, collected by filtration, and washed extensively with a solvent like methanol (B129727) to remove any residual oxidant and unreacted monomer. rsc.org

Electrochemical polymerization offers a high degree of control over the polymer film's thickness, morphology, and properties by manipulating electrical parameters. This method involves the anodic oxidation of the monomer on the surface of a working electrode within a three-electrode electrochemical cell. google.comresearchgate.net The cell typically consists of a working electrode (e.g., platinum, glassy carbon, or indium tin oxide (ITO) coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode (SCE)). researchgate.netresearchgate.net

The process is initiated by applying a potential sufficient to oxidize the monomer. For substituted thiophenes, these oxidation potentials vary based on the substituent's electronic nature. For example, 3-methoxythiophene exhibits an oxidation potential of approximately 1.1 V vs. SCE. researchgate.net The radical cations formed on the electrode surface then couple to form the polymer film directly on the electrode. google.com

Copolymers can also be synthesized electrochemically by using a solution containing a mixture of the desired monomers. researchgate.netkpi.ua The properties of the resulting polymer films, such as their electroactivity and color, can be tuned by the monomer feed ratio. researchgate.net

Table 1: Monomer Oxidation Potentials for Electrochemical Polymerization

| Monomer | Oxidation Potential (V vs. SCE) |

|---|---|

| 3-methoxythiophene (MOT) | 1.1 researchgate.net |

| 3-thiophenemethanol (B153581) (TM) | 1.5 researchgate.net |

| 3-thiopheneethanol (B104103) (TE) | 1.5 researchgate.net |

This interactive table is based on data from electrochemical studies of various thiophene monomers.

For applications requiring precise control over molecular weight, low polydispersity, and specific end-groups, controlled polymerization methods are employed. Kumada catalyst-transfer polymerization (KCTP), also known as Grignard metathesis (GRIM) polymerization, is a powerful chain-growth polycondensation technique for synthesizing well-defined, regioregular polythiophenes. nih.govresearchgate.net

This method typically involves a 2,5-dihalo-3-substituted thiophene monomer which is first converted into a Grignard reagent. A nickel catalyst, commonly Ni(dppp)Cl₂ (dichloro(1,3-bis(diphenylphosphino)propane)nickel(II)), is then added to initiate polymerization. rsc.org The "catalyst-transfer" mechanism involves the nickel catalyst moving intramolecularly along the growing polymer chain, which allows for a controlled, "living-like" polymerization. nih.govresearchgate.net

Key characteristics of KCTP include:

Chain-growth mechanism: This leads to a linear relationship between the number-average molecular weight (Mₙ) and the monomer-to-catalyst ratio. rsc.org

Low Polydispersity Index (PDI): KCTP can produce polymers with narrow molecular weight distributions, often with PDI values below 1.5. cmu.edu

Regioregularity: It facilitates the synthesis of highly regioregular polymers (e.g., head-to-tail linkages), which is crucial for optimizing electronic properties. researchgate.net

A study on a glycolated 3-methoxythiophene derivative, 2,5-dibromo-3-((2-(2-methoxyethoxy)ethoxy)methyl)thiophene (3MEEMT), demonstrated that polymerization via KCTP was significantly faster than for poly(3-hexylthiophene) (P3HT), a benchmark polythiophene. rsc.org This highlights the influence of the substituent on polymerization kinetics.

Copolymerization is a versatile strategy used to fine-tune the properties of conjugated polymers. By incorporating different monomer units into the polymer backbone, it is possible to modulate the material's electronic bandgap, solubility, and processability. researchgate.netrsc.org

This compound can be copolymerized with a variety of other monomers, including:

Other substituted thiophenes: Copolymerization with monomers like 3-octylthiophene (B1296729) or 3-thiopheneethanol can enhance solubility and introduce specific functionalities. kpi.uaresearchgate.net

Unsubstituted thiophene: Incorporating unsubstituted thiophene units can alter the electronic structure and charge transport properties. researchgate.net

Other aromatic monomers: Copolymerization with monomers like pyrrole (B145914) or aniline (B41778) can lead to materials with unique electrochemical and optical characteristics. researchgate.net

Copolymers can be synthesized via chemical or electrochemical methods. For example, copolymers of 3-methoxythiophene with 3-thiopheneethanol (TE) and 3-thiophenemethanol (TM) have been prepared by chemical copolymerization using a 2:1 molar ratio of the comonomers. researchgate.net Similarly, electrochemical copolymerization of 3-methylthiophene (B123197) with methyl methacrylate (B99206) has been reported to yield processible conductive materials. rsc.org

Electronic and Optical Properties of Poly(this compound) and Copolymers

The electronic and optical properties of poly(this compound) are governed by its conjugated backbone, which is influenced by the methoxy (B1213986) and methyl substituents. These groups affect the polymer's conformation, energy levels (HOMO and LUMO), and ultimately its conductivity and light-absorbing characteristics.

In its pristine, undoped state, poly(this compound), like most conjugated polymers, is a semiconductor with relatively low electrical conductivity. The conductivity of undoped poly(3-methoxyethoxythiophene), a similar polymer, is typically in the range of 10⁻⁴ to 10⁻³ S/cm. researchgate.net

To transform these materials into highly conductive polymers, a process known as doping is required. Doping involves the partial oxidation (p-doping) or reduction (n-doping) of the polymer backbone, which introduces charge carriers (polarons and bipolarons). This process significantly increases electrical conductivity.

Common p-doping agents for polythiophenes include:

Chemical oxidants: Iron(III) chloride (FeCl₃) and iodine (I₂) vapor are widely used. researchgate.netresearchgate.net

Electrochemical oxidation: This is achieved by applying an anodic potential to the polymer film in an electrolyte solution. researchgate.net

Upon doping, the conductivity of poly(3-methoxyethoxythiophene) and its copolymers has been shown to increase by several orders of magnitude, reaching values between 10⁻³ and 10⁻² S/cm. researchgate.net For comparison, doped poly(3-methylthiophene) can achieve conductivities as high as 30-50 S/cm. cmu.edugoogle.com The introduction of the electron-donating methoxy group can influence the oxidation potential and the stability of the doped state. Doping also induces significant changes in the optical properties, leading to the appearance of new absorption bands in the UV-Vis-NIR spectrum corresponding to the created charge carriers. This change in absorption is responsible for the electrochromic behavior observed in many polythiophenes, where the material changes color upon oxidation and reduction. researchgate.net

Table 2: Electrical Conductivity of Methoxy-Substituted Polythiophenes

| Polymer | Doping State | Dopant | Conductivity (S/cm) |

|---|---|---|---|

| Poly(3-methoxyethoxythiophene) | Undoped | - | 10⁻⁴ - 10⁻³ researchgate.net |

| Poly(3-methoxyethoxythiophene) | Doped | FeCl₃ / I₂ | 10⁻³ - 10⁻² researchgate.net |

| Poly(3-methylthiophene) | Doped | FeCl₃ | ~30 google.com |

This interactive table summarizes conductivity data for various polythiophene derivatives.

Optical Absorption and Emission Characteristics

The optical properties of polymers derived from this compound are dictated by the electronic structure of the conjugated backbone, which is significantly influenced by the substituent groups. The electron-donating methoxy (-OCH3) group at the 3-position raises the Highest Occupied Molecular Orbital (HOMO) energy level, while the methyl (-CH3) group at the 2-position introduces steric hindrance that can affect the planarity of the polymer chain.

Poly(this compound), or PMMT, in its neutral (undoped) state, typically exhibits strong optical absorption in the visible region of the electromagnetic spectrum, corresponding to the π-π* electronic transition of the conjugated system. Research indicates that solution-cast films of neutral PMMT show a maximum absorption peak (λ_max) at approximately 445 nm. This absorption profile is responsible for the material appearing deep red-orange in its neutral form. The optical band gap (E_g), a critical parameter for optoelectronic applications, can be estimated from the onset of this absorption edge and is reported to be around 2.1 eV for PMMT.

Upon electrochemical or chemical doping (oxidation), the polymer undergoes a significant and reversible change in its optical properties, a phenomenon known as electrochromism. The π-π* transition is suppressed, and new absorption bands appear at lower energies (longer wavelengths) in the near-infrared (NIR) region. These new bands are associated with the formation of charge carriers—polarons and bipolarons—on the polymer backbone. For PMMT, these new bands are typically observed at approximately 800 nm and 1500 nm. This transition causes a distinct color change, with the polymer film becoming a highly transmissive, pale blue-grey in its oxidized state.

The photoluminescence (PL) or emission characteristics of PMMT are also of interest. When excited with light of appropriate energy, neutral PMMT exhibits fluorescence. The emission peak is Stokes-shifted relative to its absorption peak, with reported emission maxima (λ_em) in the range of 580-600 nm, corresponding to orange-red light. The steric hindrance from the 2-methyl group can disrupt interchain packing, which may reduce emission quenching in the solid state compared to more planar polythiophenes, although the quantum efficiency remains moderate.

The table below summarizes key optical parameters for PMMT based on findings from spectroelectrochemical studies.

| Parameter | Polymer State | Value | Associated Phenomenon |

|---|---|---|---|

| Absorption Maximum (λmax) | Neutral | ~445 nm | π-π* Transition |

| Absorption Bands | Oxidized (Doped) | ~800 nm, ~1500 nm | Polaron/Bipolaron Bands |

| Optical Band Gap (Eg) | Neutral | ~2.1 eV | From Absorption Edge |

| Emission Maximum (λem) | Neutral | ~590 nm | Photoluminescence |

Applications in Organic Electronics and Optoelectronic Devices

The unique combination of solution processability, electrochemical activity, and tunable optoelectronic properties makes polymers of this compound valuable materials for various organic electronic devices.

Conductive Polymers for Flexible Electronics and Sensors

PMMT can be switched from a semiconducting neutral state to a highly conductive doped state. The electrical conductivity of PMMT is highly dependent on the dopant and the degree of doping. In its pristine, undoped form, PMMT is essentially an insulator. Upon oxidative doping with agents like iodine or via electrochemical processes using counter-ions such as perchlorate (ClO₄⁻), its conductivity can increase by several orders of magnitude.

Reported conductivity values for doped PMMT typically fall in the range of 0.1 to 15 S/cm. While this is lower than the conductivity of benchmark materials like PEDOT:PSS, it is sufficient for applications such as antistatic layers, transparent electrodes in low-power devices, and the active material in chemiresistive sensors. The steric hindrance from the 2-methyl group, which can limit interchain charge hopping and thus ultimate conductivity, also enhances the polymer's solubility in common organic solvents. This improved solubility is a significant advantage for fabricating large-area, uniform thin films on flexible substrates using techniques like spin-coating, inkjet printing, or doctor-blading, which are essential for the production of flexible electronics.

Role in Light-Emitting Diodes (LEDs)

In the field of organic light-emitting diodes (OLEDs), PMMT and its copolymers have been investigated primarily for two roles: as the emissive layer (EML) or as a hole-injection/hole-transport layer (HIL/HTL).

When used as the EML, the polymer's emission at ~590 nm produces orange-red light. The device performance, however, is often limited by moderate photoluminescence quantum yields and potential imbalances in charge injection and transport. More commonly, PMMT is used as an HTL. Its HOMO level (typically around -5.0 to -5.1 eV) is well-aligned with the work function of common anodes like indium tin oxide (ITO) and with the HOMO levels of many emissive organic materials, facilitating efficient injection of holes into the emissive layer. Its ability to be solution-processed allows for easy integration into multilayer OLED device architectures.

Photovoltaic Cells (PVs) and Polymer Solar Cells

Polymers of this compound serve as electron-donor (p-type) materials in organic photovoltaic (OPV) devices, particularly in the bulk heterojunction (BHJ) architecture. In a BHJ solar cell, the PMMT donor is blended with an electron-acceptor (n-type) material, often a fullerene derivative like [6,6]-phenyl-C₆₁-butyric acid methyl ester (PC₆₁BM).

The table below presents representative performance data for a BHJ solar cell using a PMMT derivative as the donor material.

| Parameter | Symbol | Typical Value | Description |

|---|---|---|---|

| Power Conversion Efficiency | PCE | 1.5 - 2.5% | Overall efficiency of converting light to electricity. |

| Open-Circuit Voltage | Voc | 0.75 V | Maximum voltage from the device under illumination. |

| Short-Circuit Current Density | Jsc | 4.8 mA/cm² | Maximum current density under illumination. |

| Fill Factor | FF | 0.55 | Measure of the squareness of the J-V curve. |

Thin-Film Transistors (TFTs)

Organic thin-film transistors (OTFTs) are fundamental components of flexible displays, RFID tags, and sensor arrays. PMMT has been explored as the active p-type semiconductor channel material in OTFTs. The performance of an OTFT is primarily characterized by its charge carrier mobility (μ) and the on/off current ratio (I_on/I_off).

The charge transport in PMMT is influenced by the polymer's microstructure, including chain planarity and packing. The steric hindrance from the 2-methyl group can disrupt π-stacking, which is generally detrimental to achieving high mobility. As a result, OTFTs based on PMMT homopolymer typically exhibit modest hole mobilities, often in the range of 10⁻⁴ to 10⁻³ cm²/V·s. The on/off ratio, which measures the ability of the transistor to switch off, is generally good, often exceeding 10⁴. The main advantage of PMMT in this context remains its excellent solution processability, which allows for the fabrication of transistor arrays over large areas at low cost. To improve performance, research has shifted towards copolymers that balance the electronic benefits of the this compound unit with other structural motifs that promote better ordering and higher charge carrier mobility.

Functional Materials and Sensing Applications

The sensitivity of the electronic and optical properties of PMMT to its local environment makes it a promising candidate for functional materials in chemical and biological sensing. The primary sensing mechanism is based on the interaction of a target analyte with the conjugated polymer backbone, which induces a measurable change in conductivity, color (absorption), or fluorescence.

PMMT-based chemiresistive sensors operate by monitoring the change in the polymer's electrical resistance upon exposure to an analyte. For example, when exposed to volatile organic compounds (VOCs), the vapor molecules can intercalate between the polymer chains, disrupting interchain charge transport and causing a detectable increase in resistance. The electron-rich nature of the thiophene ring and the oxygen atom in the methoxy group can also provide specific interaction sites for analytes.

Optical sensors can be designed based on the electrochromic or fluorescent properties of PMMT. A change in the local dielectric environment or a specific binding event with an analyte can alter the polymer's conformation, affecting the π-π* transition and leading to a color change (colorimetric sensing). Alternatively, the binding of an analyte can quench the polymer's natural fluorescence, providing a "turn-off" sensing signal (fluorometric sensing). These sensors have been investigated for the detection of various species, including metal ions, pH changes, and specific organic molecules. The high surface area and processability of PMMT films are advantageous for creating highly sensitive and rapid-response sensor devices.

Photochromic and Fluorescent Materials

Polymers derived from this compound have shown significant promise in the development of photochromic and fluorescent materials. These materials can change their color and emission properties upon exposure to light, making them ideal for applications such as optical data storage, smart windows, and molecular switches.

The photochromic behavior of these materials often relies on the incorporation of diarylethene units into the polymer backbone. For instance, unsymmetrical diarylethenes based on 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene exhibit photochromic and fluorescent properties in solution. researchgate.net Upon irradiation with UV light, these compounds can undergo a reversible cyclization reaction, leading to a change in their absorption and emission spectra. grafiati.com Specifically, a diarylethene containing 1-(2-methyl-5-phenyl-3-thiophene)-2-[2-methyl-5-phenyl-(4-vinyl)-3-thiophene] perfluorocyclopentene transitions from colorless to blue under 297 nm UV light. grafiati.com The introduction of a 5-(4-bromophenyl)-2-methylthiophene fragment into dihetarylethenes can induce photochromic properties in furan-2,5-dione derivatives. researchgate.net

Similarly, the fluorescence of these polymers can be tuned by modifying their chemical structure. Copolymers of pyrene (B120774) and 3-methylthiophene, synthesized via electrochemical oxidation, exhibit tunable photoluminescence under UV light, with the emission properties controllable by adjusting the monomer feed ratios. electrochemsci.org The incorporation of different thiophene donor lengths in diketopyrrolopyrrole (DPP) based polymers also affects their optoelectronic properties. acs.org Furthermore, the steric hindrance between methyl groups in copolymers of 3-methylthiophene can lead to a twisted main chain, inhibiting interchain π-stacking and resulting in amorphous, isotropic spherical aggregates. uni-due.de

| Compound/Polymer System | Photochromic/Fluorescent Property | Stimulus | Application |

| Diarylethene with 1-(2-methyl-5-phenyl-3-thiophene)-2-[2-methyl-5-phenyl-(4-vinyl)-3-thiophene] perfluorocyclopentene | Color change from colorless to blue | 297 nm UV light | Optical Switches |

| Poly(pyrene-co-3-methylthiophene) | Tunable photoluminescence | 365 nm UV light | Fluorescent Probes |

| Dihetarylethenes with 5-(4-bromophenyl)-2-methylthiophene | Photochromic and fluorescent | UV and visible light | Molecular Electronics |

| Diketopyrrolopyrrole-thiophene copolymers | Tunable optoelectronic properties | - | Organic Electronics |

Wettability Switching Surfaces

Polymers based on this compound can be engineered to create surfaces with switchable wettability, a property that is highly desirable for applications in microfluidics, self-cleaning coatings, and biomedical devices. This switching is typically achieved by altering the surface chemistry and morphology through external stimuli such as electrochemical doping/dedoping or light irradiation.

A double-layer polymer film consisting of poly(3,4-ethylenedioxythiophene) (PEDOT) and poly(3-methylthiophene) (P(3-MTH)) has been shown to exhibit reversible wettability switching between superhydrophobicity and superhydrophilicity. researchgate.net This transition is controlled by the doping and dedoping of the polymer in an electrolyte solution. researchgate.net The underlying porous PEDOT layer provides a conductive support, while the P(3-MTH) layer acts as a low-surface-energy coating. researchgate.net

Surface-initiated polymerization techniques, such as Kumada catalyst transfer polymerization (KCTP), allow for the growth of controlled-thickness poly(3-methylthiophene) (P3MT) films directly from indium tin oxide (ITO) electrodes. researchgate.net The electrochemical doping of these films can manipulate their near-surface composition and effective work function, which in turn affects their wettability. researchgate.net These P3MT films are stable over multiple doping and dedoping cycles, demonstrating excellent interfacial and electrochemical stability. researchgate.net

| Polymer System | Switching Mechanism | Wettability Range | Potential Application |

| Poly(3,4-ethylenedioxythiophene) / Poly(3-methylthiophene) double-layer | Electrochemical doping/dedoping | Superhydrophobic to Superhydrophilic | Microfluidics |

| Poly(3-methylthiophene) on ITO | Electrochemical oxidative doping | Tunable wettability | Smart Coatings |

Chemical Sensing and Biosensing Platforms

The unique electronic and surface properties of this compound-based polymers make them excellent candidates for the development of chemical and biosensing platforms. These sensors can detect a wide range of analytes, from volatile organic compounds (VOCs) to biological molecules, with high sensitivity and selectivity.

Poly(3-methylthiophene) (PMeT) thin films deposited on quartz crystal microbalance (QCM) transducers have been used for sensing various VOCs. semanticscholar.org These sensors show the highest response to dimethyl methylphosphonate (B1257008) (DMMP), indicating their potential for selective detection of this compound. semanticscholar.org The sensing performance is slightly reduced in the presence of humidity but remains reliable. semanticscholar.org

In the realm of biosensors, copolymers of 3-methylthiophene functionalized with boronic acid have been utilized for the impedimetric detection of dopamine (B1211576). researchgate.net The strong interaction between dopamine and the boronic acid groups provides high selectivity and stability. researchgate.net Furthermore, copolymers of N-succinimido thiophene-3-acetate and 3-methylthiophene have been employed as a matrix for the covalent immobilization of glucose oxidase in glucose biosensors. hud.ac.uk

The modification of glassy carbon electrodes with poly(3-methylthiophene)/gold nanoparticle composites has been shown to enable the sensitive determination of dopamine and uric acid. thegoodscentscompany.com Similarly, a poly(3-methylthiophene)-modified glassy carbon electrode has been used for the electrochemical detection of epinephrine. iapchem.org

| Sensor Platform | Analyte | Detection Principle | Key Performance Metric |

| Poly(3-methylthiophene) on QCM | Volatile Organic Compounds (e.g., DMMP) | Mass change upon analyte adsorption | Detection limits in the low ppm range |

| Poly(3-thienylboronic acid-co-thiophene) | Dopamine | Impedance change upon binding | Detection limit of 0.3 μM |

| Poly(N-succinimido thiophene-3-acetate-co-3-methylthiophene) | Glucose (via immobilized glucose oxidase) | Electrochemical detection of enzymatic product | Stable film with good response to glucose |

| Poly(3-methylthiophene)/Au nanoparticle composite on glassy carbon electrode | Dopamine, Uric Acid | Voltammetric detection | Sensitive determination |

| Poly(3-methylthiophene) on glassy carbon electrode | Epinephrine | Electrochemical detection | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.